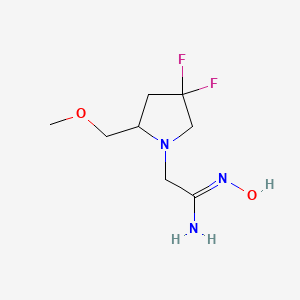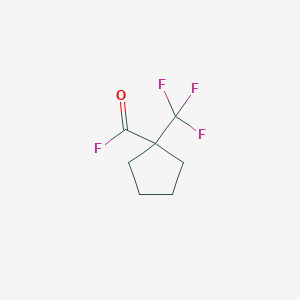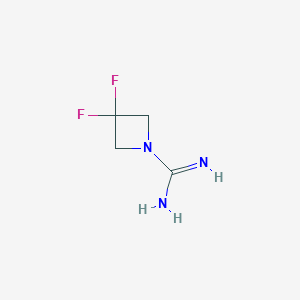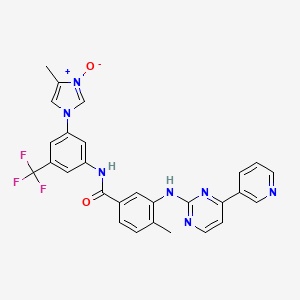
(Z)-N'-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: The tetrahydro-2H-thiopyran-4-yl piperazine derivative and hydroxyacetimidamide.
Reaction Conditions: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide typically involves multiple steps, starting with the preparation of the key intermediates
-
Synthesis of Tetrahydro-2H-thiopyran-4-yl Piperazine
Starting Materials: Tetrahydro-2H-thiopyran and piperazine.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in an appropriate solvent like toluene or ethanol.
化学反応の分析
Types of Reactions
Nucleophilic Substitution: The primary amine group in the compound can act as a nucleophile, reacting with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxy and imidamide groups.
Hydrogen Bonding: Both the piperazine and the amine group can participate in hydrogen bonding, influencing interactions with other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated derivative, while oxidation with KMnO4 could produce a carboxylic acid derivative.
科学的研究の応用
(Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and other interactions with biological targets, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine
- 3-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid
- 2-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol
Uniqueness
(Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide is unique due to the presence of both the hydroxyacetimidamide group and the tetrahydro-2H-thiopyran-4-yl piperazine moiety. This combination of functional groups and heterocyclic rings provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.
特性
分子式 |
C11H22N4OS |
|---|---|
分子量 |
258.39 g/mol |
IUPAC名 |
N'-hydroxy-2-[4-(thian-4-yl)piperazin-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H22N4OS/c12-11(13-16)9-14-3-5-15(6-4-14)10-1-7-17-8-2-10/h10,16H,1-9H2,(H2,12,13) |
InChIキー |
PZUWTPLWGQCNNX-UHFFFAOYSA-N |
異性体SMILES |
C1CSCCC1N2CCN(CC2)C/C(=N/O)/N |
正規SMILES |
C1CSCCC1N2CCN(CC2)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)



![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)


